molecular formula C19H17ClN6S B10949247 1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-benzimidazol-2-yl)thiourea

1-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-benzimidazol-2-yl)thiourea

Cat. No.: B10949247
M. Wt: 396.9 g/mol
InChI Key: CZEZGSAGJCCKPG-UHFFFAOYSA-N
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Description

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA is a complex organic compound that features a combination of pyrazole and benzimidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and benzimidazole intermediates, which are then coupled through a thiourea linkage. Common reagents used in these reactions include chlorobenzyl chloride, methyl benzimidazole, and thiourea. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the intermediates are synthesized and purified before being combined. The use of automated systems to control reaction parameters such as temperature, pressure, and pH would ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a fully hydrogenated thiourea compound.

Scientific Research Applications

N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)UREA
  • N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)CARBAMATE

Uniqueness

What sets N-[1-(4-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-N’-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)THIOUREA apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H17ClN6S

Molecular Weight

396.9 g/mol

IUPAC Name

1-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-3-(1-methylbenzimidazol-2-yl)thiourea

InChI

InChI=1S/C19H17ClN6S/c1-25-17-5-3-2-4-16(17)23-18(25)24-19(27)22-15-10-21-26(12-15)11-13-6-8-14(20)9-7-13/h2-10,12H,11H2,1H3,(H2,22,23,24,27)

InChI Key

CZEZGSAGJCCKPG-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NC(=S)NC3=CN(N=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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